Glucotricin

Description

Contextualization within Flavonoid Glycoside Research

Flavonoid glycosides are a large and diverse group of plant secondary metabolites, and Tricin (B192558) 7-glucoside is a significant member of this family. biosynth.com Flavonoids in plants are often found in their glycosylated forms, which can influence their chemical properties and biological functions. researchgate.net The attachment of a sugar moiety, such as glucose in the case of Tricin 7-glucoside, can affect the molecule's bioavailability and how it is metabolized. biosynth.comnih.gov

Research into flavonoid glycosides like Tricin 7-glucoside often focuses on their biosynthesis, which involves a series of enzymatic steps. frontiersin.orgresearchgate.net The formation of Tricin 7-glucoside is part of a larger metabolic network that produces a wide array of flavonoids with different biological activities. researchgate.netfrontiersin.org Studies have identified specific enzymes, such as glucosyltransferases, that are responsible for attaching the glucose molecule to the tricin aglycone. nih.govnih.gov Understanding these biosynthetic pathways is crucial for metabolic engineering efforts aimed at increasing the production of beneficial flavonoids in plants. researchgate.net

Significance in Plant Specialized Metabolite Studies

Tricin 7-glucoside is a key specialized metabolite in many plants, playing a crucial role in their interaction with the environment. metwarebio.com These compounds are not essential for the plant's primary growth and development but are vital for defense against herbivores, pathogens, and abiotic stresses like UV radiation. researchgate.netfrontiersin.orgmdpi.com For instance, tricin and its glycosides have been shown to act as defense compounds against insects and fungal pathogens. frontiersin.org

The study of Tricin 7-glucoside is also intertwined with research on lignin (B12514952), a complex polymer that provides structural support to plants. frontiersin.orgoup.com Tricin has been identified as a monomer that gets incorporated into the lignin of monocots, a discovery that has expanded our understanding of lignin biosynthesis. rsc.orgfrontiersin.orgoup.com The glycosylated form, Tricin 7-glucoside, is a soluble precursor that can be transported within the plant before being incorporated into the cell wall. frontiersin.org

Overview of Current Research Trajectories and Knowledge Gaps

Current research on Tricin 7-glucoside is exploring its potential health benefits, including its antioxidant, anti-inflammatory, and neuroprotective properties. biosynth.comchemsrc.commedchemexpress.com Studies have shown that Tricin 7-glucoside can scavenge reactive oxygen species and modulate inflammatory pathways. biosynth.com It has also demonstrated neuroprotective effects in experimental models of cerebral ischemia. chemsrc.commedchemexpress.commedchemexpress.com

Despite the growing body of research, there are still significant knowledge gaps. A major area of ongoing investigation is the precise mechanisms by which Tricin 7-glucoside exerts its biological effects. researchgate.net While its antioxidant and anti-inflammatory activities are recognized, the specific molecular targets and signaling pathways involved are not fully elucidated. biosynth.comnih.gov Furthermore, more research is needed to understand its bioavailability, metabolism, and potential therapeutic applications in humans. biosynth.comnih.gov The complete metabolic profile and the factors influencing the concentration of Tricin 7-glucoside in different plant species and under various environmental conditions also remain areas for further exploration. mdpi.com

Table 2: Investigated Biological Activities of Tricin 7-Glucoside

| Biological Activity | Research Finding |

|---|---|

| Anti-inflammatory | Modulates pathways to reduce inflammation. biosynth.com Decreases the expression of TNF-α induced proteins. chemsrc.commedchemexpress.com |

| Antioxidant | Scavenges reactive oxygen species, mitigating cellular damage and oxidative stress. biosynth.com |

| Neuroprotective | Protects against experimental cerebral ischemia by reducing NF-κB and HMGB1 expression. chemsrc.commedchemexpress.commedchemexpress.com |

| Antiviral | Showed high antiviral activity against Hepatitis A virus (HAV) and Herpes simplex virus type 1 (HSV-1). ijpsonline.com |

| Cytotoxic | Exhibited cytotoxic activity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines. ijpsonline.com |

| Anti-ulcerogenic | Showed promising anti-ulcerogenic activity in research studies. researchgate.net |

Source: biosynth.comchemsrc.commedchemexpress.commedchemexpress.comijpsonline.comresearchgate.net

Properties

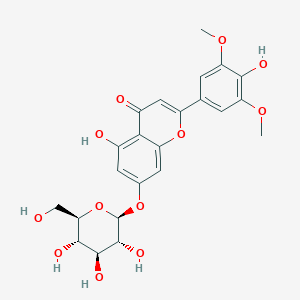

IUPAC Name |

5-hydroxy-2-(4-hydroxy-3,5-dimethoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24O12/c1-31-15-3-9(4-16(32-2)19(15)27)13-7-12(26)18-11(25)5-10(6-14(18)34-13)33-23-22(30)21(29)20(28)17(8-24)35-23/h3-7,17,20-25,27-30H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGXFMIJHKASCIZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C2=CC(=O)C3=C(C=C(C=C3O2)OC4C(C(C(C(O4)CO)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Tricin 7-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

32769-01-0 | |

| Record name | Tricin 7-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

240 - 241 °C | |

| Record name | Tricin 7-glucoside | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030553 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Occurrence, Distribution, and Natural Variation of Tricin 7 Glucoside

Global Distribution in Monocotyledonous Species

Tricin (B192558) and its glycosidic derivatives, including Tricin 7-glucoside, are widely distributed throughout the plant kingdom, with a particularly strong presence in monocotyledonous species. frontiersin.orgnih.gov These compounds are recognized as significant secondary metabolites in this class of plants. researchgate.net

Tricin-type metabolites are found in all examined species of the grass family (Poaceae), which includes major cereal crops. frontiersin.orghku.hkconsensus.app Tricin 7-O-glucoside is a notable O-glycoside found in these plants. rsc.org In barley (Hordeum vulgare), for instance, research has shown that the concentration of total flavone (B191248) glycosides, which includes Tricin 7-O-glucoside, in the leaves can be influenced by agricultural practices such as fertilization rates. rsc.org The compound has been specifically detected in barley and wheat (Triticum aestivum), where it is present in various tissues including the husks, brans, and leaves. rsc.orgnih.govhmdb.ca In rice (Oryza sativa), Tricin 7-O-glucoside has been identified in the seed, and high concentrations of tricin-glycosides have been found in the leaves of the indica subspecies. rsc.orgebi.ac.uk Furthermore, tricin itself has been extracted from maize (Zea mays) and oat bran (Avena sativa), indicating the presence of its derivatives in these important cereals. nih.gov

Table 1: Occurrence of Tricin 7-Glucoside in Select Grasses and Cereal Crops

| Species Name | Common Name | Plant Part(s) |

|---|---|---|

| Oryza sativa | Rice | Seed, Leaves |

| Triticum aestivum | Wheat | Husks, Brans, Leaves |

| Zea mays | Maize | General (Tricin extracted) |

| Hordeum vulgare | Barley | Leaves, Grains |

Beyond the major cereal crops, Tricin 7-glucoside and related compounds are found in a variety of other monocots. The compound has been identified in members of the Cyperaceae (sedge) family. nih.govresearchgate.net It is also present in bamboo, from which tricin derivatives can be extracted. nih.gov In sugarcane (Saccharum officinarum), a derivative, tricin-7-O-beta-(6"-methoxycinnamic)-glucoside, has been isolated from the juice, highlighting the presence of acylated forms of Tricin 7-glucoside in this plant. researchgate.netnih.gov While direct detection in coconut is less documented in readily available literature, the widespread nature of tricin in monocots suggests its potential presence.

Table 2: Detection of Tricin 7-Glucoside and Derivatives in Other Monocots

| Species Name | Common Name | Plant Part(s) | Compound Form |

|---|---|---|---|

| Various | Bamboo | General | Tricin derivatives |

| Saccharum officinarum | Sugarcane | Juice, Culms, Syrups | Tricin-7-O-beta-(6"-methoxycinnamic)-glucoside |

Presence in Select Dicotyledonous Species (e.g., Alfalfa, Medicago)

While tricin and its derivatives are hallmarks of monocots, they have a sporadic and much rarer occurrence in dicotyledonous species. frontiersin.orghku.hk The most notable examples are found in the genus Medicago, which includes alfalfa (Medicago sativa). nih.govnih.gov In these species, tricin-glycosides have been isolated, with alfalfa showing relatively high concentrations in its aerial parts. rsc.org However, the conjugates found in alfalfa often include units like glucuronic acid and diglucuronic acid, rather than just glucose. rsc.org The presence of tricin in Medicago is considered a case of independent evolutionary development compared to its biosynthesis in grasses. nih.gov

Forms of Occurrence in Plant Tissues

Tricin exists in plants in several conjugated forms, which affects its solubility, stability, and biological role. These forms include O-glycosides, C-glycosides, and as a component of lignin (B12514952). researchgate.net

The most common forms of tricin found in plant tissues are O-glycosides, where a sugar moiety is attached to one of tricin's hydroxyl groups via an oxygen atom. rsc.org Tricin O-glycosides are predominantly 5-O-, 7-O-, and 4'-O-glucosides. frontiersin.orgnih.gov The 7-O-glucoside form is particularly widespread. rsc.org Besides glucose, other carbohydrate units such as xylose, arabinose, and rhamnose have also been found conjugated to tricin. rsc.org These glycosylated forms are generally soluble and stored in the plant cell vacuole.

In addition to O-glycosides, tricin can also exist as C-glycosides, where the sugar is attached directly to a carbon atom of the flavonoid structure, making them resistant to enzymatic and acid hydrolysis. frontiersin.orgnih.gov However, tricin C-glycosides are found much less frequently in plants than their O-linked counterparts. rsc.org

A significant discovery has been the identification of tricin as a structural monomer in the lignin of all grass species. frontiersin.orghku.hk In this form, tricin acts as a nucleation site for lignification, coupling with monolignols to form tricin-oligolignols that are incorporated into the lignin polymer. rsc.orgnih.gov This integration of a flavonoid into the lignin structure is a distinctive feature of grasses and certain other monocots. rsc.orgnih.gov

Intracellular and Tissue-Specific Accumulation Patterns

The accumulation of Tricin 7-glucoside within plant tissues is not uniform; rather, it follows specific patterns of distribution, concentrating in particular organs and cell types where its biochemical functions are most required. As a soluble flavonoid, it is primarily synthesized and stored within the cell's vacuole. Its presence is widely documented in herbaceous and cereal plants, where it is typically found in vegetative parts such as leaves and stems. rsc.org The distribution and concentration of this compound are integral to the plant's defense mechanisms and structural integrity.

Differential Accumulation in Vegetative vs. Reproductive Tissues

Research indicates a distinct differential in the accumulation of Tricin 7-glucoside and its parent aglycone, tricin, between vegetative and reproductive tissues. Generally, vegetative tissues such as leaves and stems are the primary sites of accumulation. rsc.org

In rice (Oryza sativa), for instance, studies on mutants have highlighted this partitioning. A mutant rice plant lacking a key enzyme for flavonoid synthesis (OsFNSII) showed a significant depletion of soluble tricin O-conjugates in its vegetative tissues. nih.gov However, the same mutant still accumulated soluble tricin in its anthers, which are reproductive tissues, albeit at lower levels than the wild type. nih.gov This finding underscores that while vegetative tissues are the main storage sites, tricin-related compounds are also present and play a role in reproductive organs. The compound has been identified in the aerial parts (leaves and stems) of various grasses, including rice and Setaria viridis. rsc.orgbiocrick.com

Table 1: Accumulation of Tricin Derivatives in Plant Tissues

| Plant Species | Tissue Type | Compound Measured | Finding | Reference |

|---|---|---|---|---|

| Rice (Oryza sativa) | Vegetative Tissues (Leaves/Stems) | Soluble Tricin O-conjugates | Primary site of accumulation; significant depletion in OsFNSII mutants. | nih.gov |

| Rice (Oryza sativa) | Reproductive Tissues (Anthers) | Soluble Tricin | Accumulated at reduced levels in OsFNSII mutants compared to wild type, but still present. | nih.gov |

| General Herbaceous/Cereal Plants | Vegetative Tissues (Leaves/Stems) | Tricin | Typical site of accumulation. | rsc.org |

| Green foxtail (Setaria viridis) | Aerial Parts | Tricin 7-O-glucoside | Identified as a component of the aerial parts. | biocrick.com |

Factors Influencing Variation in Concentration (e.g., Fertilization, Environmental Stress)

The concentration of Tricin 7-glucoside in plants is not static but varies in response to both agricultural practices and environmental conditions. These factors can significantly alter the biosynthesis and accumulation of flavonoids.

Fertilization: Nutrient availability, particularly nitrogen, has a demonstrated effect on the concentration of flavonoid glycosides. In barley, research has shown that the quantity of total flavone glycosides, which includes Tricin 7-glucoside, decreased in the leaves as the rate of fertilization increased. rsc.org This suggests an inverse relationship between high nutrient supply and the production of these specific secondary metabolites in some cereals. Conversely, studies on Stevia rebaudiana have shown that optimizing nitrogen fertilization can enhance the content of other flavonoid glucosides, such as luteolin-7-O-glucoside and apigenin-7-O-glucoside. researchgate.net An application rate of 150 kg of Nitrogen per hectare yielded the highest levels of these compounds, indicating that the relationship between fertilization and flavonoid content can be complex and species-dependent. researchgate.net

Environmental Stress: Abiotic stressors, including drought, salinity, and extreme temperatures, are known to influence the production of plant secondary metabolites. mdpi.com The response of a plant to stress can lead to either an increase or a decrease in the synthesis of flavonoids like Tricin 7-glucoside. mdpi.com This variation depends on the specific nature and intensity of the stress, as well as the genetic makeup of the plant. mdpi.com Flavonoids are often produced as part of the plant's defense mechanism against oxidative damage caused by environmental stressors. Therefore, challenging conditions can trigger a higher accumulation of these protective compounds.

Table 2: Influence of External Factors on Flavonoid Glucoside Concentration

| Factor | Plant Species | Compound(s) Measured | Observed Effect | Reference |

|---|---|---|---|---|

| Increased Fertilization Rate | Barley | Total flavone glycosides (including Tricin 7-O-glucoside) | Decreased concentration in leaves. | rsc.org |

| Nitrogen Fertilization (150 kg N ha⁻¹) | Stevia rebaudiana | Luteolin-7-O-glucoside, Apigenin-7-O-glucoside | Increased concentration in leaves compared to higher or lower N rates. | researchgate.net |

| General Environmental Stress (e.g., drought, salinity) | General | Flavonoids | Production may increase or decrease depending on stress type, intensity, and plant genetics. | mdpi.com |

Biosynthetic Pathways and Metabolic Engineering of Tricin 7 Glucoside

Elucidation of the Flavonoid Biosynthesis Framework

The foundation for tricin (B192558) 7-glucoside synthesis lies within the broader flavonoid biosynthetic pathway, a well-researched network in plant secondary metabolism. mdpi.comnih.govresearchgate.net This pathway is responsible for producing a wide array of compounds crucial for plant development and defense. mdpi.comnih.gov

The biosynthesis of the basic flavonoid skeleton is a result of the convergence of two major metabolic pathways: the phenylpropanoid pathway and the polyketide pathway. mdpi.comnih.govoup.com The phenylpropanoid pathway provides p-coumaroyl-CoA, which serves as a starting molecule. nih.govwikipedia.orgnih.gov This molecule is derived from the amino acid phenylalanine through a series of enzymatic reactions catalyzed by phenylalanine ammonia-lyase (PAL), cinnamate (B1238496) 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL). mdpi.comfrontiersin.org

Simultaneously, the polyketide pathway supplies three molecules of malonyl-CoA. nih.govnih.gov Chalcone (B49325) synthase (CHS), a key enzyme, then catalyzes the condensation of one molecule of p-coumaroyl-CoA with three molecules of malonyl-CoA to form naringenin (B18129) chalcone, the precursor for all flavonoids. mdpi.commdpi.comnih.gov This integration is a critical control point, directing carbon flow from primary metabolism into the flavonoid pathway. researchgate.net

Following the initial condensation reaction, the pathway proceeds through a series of enzymatic steps to produce various flavonoid classes. frontiersin.org

Naringenin Chalcone to Naringenin: Naringenin chalcone undergoes stereospecific isomerization to form the flavanone (B1672756) naringenin, a reaction catalyzed by the enzyme chalcone isomerase (CHI). wikipedia.orgnih.gov Naringenin is a crucial intermediate, standing at a branch point for the synthesis of different flavonoids. mdpi.commdpi.com

Naringenin to Apigenin (B1666066): Naringenin is then converted to the flavone (B191248) apigenin. This oxidation reaction is catalyzed by flavone synthase (FNS). mdpi.comfrontiersin.org

From apigenin, the pathway continues with further modifications to produce tricin, which then undergoes glycosylation to form tricin 7-glucoside. The proposed steps involve hydroxylation and methylation reactions. wikipedia.org Specifically, it is suggested that flavonoid 3',5'-hydroxylase (F3',5'H) converts apigenin to tricetin (B192553). Subsequently, 3'-O-methyltransferase and 5'-O-methyltransferase add methyl groups to tricetin to yield tricin. wikipedia.org

Specific Glycosylation Mechanisms for Tricin 7-Glucoside

Glycosylation is a crucial final step in the biosynthesis of many flavonoids, including tricin 7-glucoside. This process, which involves the attachment of a sugar moiety, significantly impacts the solubility, stability, and bioavailability of the flavonoid. oup.comnih.gov

The glycosylation of flavonoids is primarily carried out by a large family of enzymes known as UDP-glycosyltransferases (UGTs). oup.comnih.govresearchgate.net These enzymes utilize UDP-sugars, most commonly UDP-glucose, as the sugar donor. oup.comresearchgate.net

Specifically for the formation of tricin 7-glucoside, a UGT with 7-O-glycosylation activity is required. Research has identified and characterized several flavonoid 7-O-glucosyltransferases from various plant species. oup.comnih.govresearchgate.net For instance, a UGT from Arabidopsis thaliana, designated AtGT-2, was shown to transfer a glucose molecule to the 7-hydroxyl group of various flavonoids. oup.comnih.govresearchgate.net Studies in other plants, such as Andrographis paniculata, have also identified UGTs that preferentially glycosylate the 7-OH group of flavonoids. royalsocietypublishing.org These enzymes often exhibit a conserved amino acid sequence known as the Plant Secondary Product Glycosyltransferase (PSPG) box, which is involved in binding the UDP-sugar donor. royalsocietypublishing.org The identification and characterization of these UGTs are essential for understanding and potentially engineering the biosynthesis of specific flavonoid glycosides like tricin 7-glucoside.

Flavonoids can be glycosylated at either an oxygen atom (O-glycosides) or a carbon atom (C-glycosides), and these two types of glycosides are synthesized through distinct biochemical pathways. frontiersin.orgnih.gov Tricin 7-glucoside is an O-glycoside.

Early radiotracer experiments demonstrated that flavanone aglycones could be converted into both O- and C-glycosides, while flavone aglycones could only be O-glycosylated. frontiersin.orgnih.gov This suggests that C-glycosylation occurs at an earlier stage in the biosynthetic pathway than O-glycosylation.

The key difference lies in the substrate for the glycosyltransferase. For O-glycosides, the UGT acts on the final flavonoid aglycone, such as tricin. In contrast, the biosynthesis of C-glycosides involves the glycosylation of a 2-hydroxyflavanone (B13135356) intermediate by a C-glycosyltransferase (CGT) before the flavone ring is fully formed. frontiersin.orgnih.gov This fundamental difference in the timing and substrate of the glycosylation step leads to the formation of structurally distinct flavonoid glycosides with potentially different biological activities and stabilities. mdpi.comrsc.org C-glycosides are generally more stable against enzymatic hydrolysis than O-glycosides. mdpi.com

The accumulation of flavone glycosides, including tricin 7-glucoside, is tightly regulated at the genetic level. This regulation involves transcription factors and can be influenced by genetic variations like single-nucleotide polymorphisms (SNPs). researchgate.netnih.gov

Transcription Factors: A variety of transcription factor families, including MYB, basic helix-loop-helix (bHLH), and WD40 proteins, are known to regulate the expression of genes in the flavonoid biosynthetic pathway. nih.govfrontiersin.orgmdpi.com These transcription factors can act as activators or repressors, binding to the promoter regions of structural genes (like CHS, CHI, FNS, and UGTs) to control their transcription. mdpi.comfrontiersin.org For example, R2R3-MYB transcription factors have been extensively studied and shown to play a pivotal role in controlling flavonoid biosynthesis. mdpi.comnih.gov In some cases, these transcription factors form a regulatory complex (MBW complex) to modulate gene expression. mdpi.commdpi.com

Single-Nucleotide Polymorphisms (SNPs): Genetic variations, such as SNPs, within the coding or regulatory regions of biosynthetic genes or transcription factor genes can lead to differences in flavonoid accumulation between different plant varieties or accessions. nih.govgoogle.comfrontiersin.org For instance, SNPs in the promoter of a key regulatory gene could alter its expression level, leading to a downstream effect on the entire pathway and the final concentration of specific flavonoid glycosides. nih.gov Studies have linked SNPs to variations in the accumulation of various flavonoids, highlighting the role of natural genetic diversity in shaping the metabolic profile of plants. researchgate.netsemanticscholar.org

Data Tables

Table 1: Key Enzymes in the Biosynthesis of the Tricin Backbone

| Enzyme | Abbreviation | Function | Pathway Step |

| Phenylalanine ammonia-lyase | PAL | Deaminates phenylalanine to cinnamic acid. | Phenylpropanoid Pathway |

| Cinnamate 4-hydroxylase | C4H | Hydroxylates cinnamic acid to p-coumaric acid. | Phenylpropanoid Pathway |

| 4-Coumarate:CoA ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA. | Phenylpropanoid Pathway |

| Chalcone synthase | CHS | Condenses p-coumaroyl-CoA and malonyl-CoA to form naringenin chalcone. | Flavonoid Biosynthesis |

| Chalcone isomerase | CHI | Isomerizes naringenin chalcone to naringenin. | Flavonoid Biosynthesis |

| Flavone synthase | FNS | Oxidizes naringenin to apigenin. | Flavonoid Biosynthesis |

| Flavonoid 3',5'-hydroxylase | F3',5'H | Proposed to hydroxylate apigenin to tricetin. | Flavonoid Biosynthesis |

| O-methyltransferase | OMT | Proposed to methylate tricetin to form tricin. | Flavonoid Biosynthesis |

This table summarizes the key enzymes involved in the synthesis of the tricin aglycone, the precursor to tricin 7-glucoside.

Table 2: Regulatory Factors in Flavonoid Biosynthesis

| Factor | Type | Function |

| R2R3-MYB | Transcription Factor | Key regulators that activate or repress structural genes in the flavonoid pathway. |

| bHLH | Transcription Factor | Often form complexes with MYB and WD40 proteins to regulate gene expression. |

| WD40 | Protein | Acts as a scaffold protein in the MYB-bHLH-WD40 (MBW) regulatory complex. |

| SNPs | Genetic Variation | Single nucleotide changes in gene sequences that can alter enzyme function or gene expression, leading to varied flavonoid accumulation. |

This table outlines the major types of regulatory elements that control the production of flavonoids, including the precursors to tricin 7-glucoside.

Tricin as a Lignin (B12514952) Monomer in Plant Cell Walls

Tricin, a flavone derived from the flavonoid biosynthetic pathway, has been identified as a non-canonical monomer in the lignification process of certain plants. nih.govnih.gov Unlike the traditional monolignols (p-coumaryl, coniferyl, and sinapyl alcohols) that are the primary building blocks of lignin, tricin originates from a separate metabolic route. nih.govosti.gov Its discovery as an authentic component of the lignin polymer has expanded the understanding of cell wall composition and the flexibility of the lignification process. osti.govoup.com

Unique Incorporation into Lignin Polymers in Monocots

The presence of tricin as a lignin monomer is a distinctive feature of monocots, particularly grasses (Poaceae). osti.govresearchgate.netnih.gov While it is found in all examined grass species, including major crops like wheat, rice, maize, and sugarcane, its occurrence in dicots is rare, with alfalfa (Medicago sativa) being a notable exception. osti.govresearchgate.netnih.gov In grasses, the amount of tricin integrated into lignin can range from approximately 0.5 to 7 mg per gram of the entire cell wall, which corresponds to 2 to 33 mg per gram of lignin. nih.gov This concentration is significantly higher than the amount of extractable, soluble tricin, indicating that the majority of synthesized tricin is destined for incorporation into the cell wall polymer. nih.gov

Nuclear magnetic resonance (NMR) characterization of lignin from maize has shown that tricin moieties are present even in the highest molecular weight fractions of the polymer, confirming its status as an integral component. nih.govcsic.es This integration makes tricin a key feature of grass lignins, distinguishing them from the lignins of dicots and gymnosperms. researchgate.net

Mechanistic Delineation of Tricin-Lignin Biosynthesis and Linkage (e.g., 4'-O-conjugation)

Tricin is incorporated into the lignin polymer through a process of radical coupling, which is the fundamental mechanism of lignification. nih.govnih.gov In the plant cell wall, phenol (B47542) oxidases, such as laccases and peroxidases, are thought to oxidize tricin. nih.gov The resulting tricin radical then cross-couples with monolignol radicals. nih.gov

A key characteristic of this incorporation is the specific type of linkage formed. Tricin exclusively couples with monolignols via a 4'-O-β ether bond. nih.govoup.commdpi.com This means the oxygen atom at the 4'-position of the tricin B-ring forms an ether linkage with the β-position of the phenylpropane side chain of a monolignol. nih.govfrontiersin.org Density functional theory studies suggest that the radical at the 4'-hydroxyl group of tricin is more stable than other potential radicals, which explains the exclusivity of this coupling mode. nih.gov

Implications for Cell Wall Composition and Digestibility

The presence and quantity of tricin in lignin have significant consequences for the physical and chemical properties of the plant cell wall, particularly its digestibility. researchgate.netnih.gov Lignin is a major factor contributing to biomass recalcitrance, which is the resistance of plant cell walls to enzymatic degradation for applications like biofuel production or animal feed. nih.gov

Conversely, a maize mutant with a deficiency in chalcone synthase (CHS), an earlier step in the flavonoid pathway, showed an increase in lignin levels and reduced cell wall digestibility in its leaves. oup.comfrontiersin.org These findings highlight the complex interplay between flavonoid biosynthesis and lignification and suggest that modifying tricin content is a viable strategy for improving the quality of lignocellulosic biomass. nih.govoup.com

| Plant | Genetic Modification | Effect on Tricin in Lignin | Effect on Lignin Content | Effect on Cell Wall Digestibility |

| Rice (Oryza sativa) | fnsII mutant (T-DNA insertion) | Complete depletion. oup.com | Substantially reduced. oup.com | Enhanced. oup.com |

| Rice (Oryza sativa) | A3'H/C5'H deficient mutant | Depleted. frontiersin.org | Reduced. frontiersin.org | Improved. frontiersin.org |

| Maize (Zea mays) | chs mutant (leaves) | Depleted. frontiersin.org | Increased. frontiersin.org | Reduced. frontiersin.org |

Strategies for Biotechnological Production and Pathway Manipulation

The unique role of tricin in lignification and its health-promoting properties have made it a target for biotechnological production and genetic manipulation in plants. oup.comfrontiersin.org Elucidating its biosynthetic pathway is a prerequisite for these engineering efforts. nih.gov

Genetic Manipulation for Modifying Tricin Content in Crop Species

Altering the tricin content in crop species holds promise for improving biomass for biorefineries and enhancing the nutritional value of food crops. frontiersin.orgnih.gov Genetic manipulation focuses on the genes encoding the key enzymes in the tricin biosynthetic pathway.

Key enzymes targeted for manipulation include:

Flavone Synthase II (FNSII): This enzyme catalyzes a crucial step in forming the flavone backbone. nih.gov As demonstrated in rice, knocking out the FNSII gene eliminates tricin from the lignin and improves biomass digestibility. frontiersin.orgoup.com This makes FNSII a prime target for reducing lignin recalcitrance in grass energy crops. oup.com

Flavonoid 3',5'-Hydroxylase (F3'5'H) / A3'H/C5'H: These cytochrome P450 enzymes are responsible for the specific hydroxylation patterns on the B-ring required for tricin formation. frontiersin.orgnih.gov A rice mutant for the CYP75B4 gene, which acts as a chrysoeriol (B190785) 5'-hydroxylase, showed reduced tricin levels. nih.gov

O-Methyltransferases (OMTs): These enzymes catalyze the final methylation steps to produce tricin. nih.gov Overexpressing specific monolignol O-methyltransferases in rice has been shown to reduce not only lignin content but also the incorporation of tricin into the cell wall. nih.gov

These genetic strategies provide a toolkit for tailoring the tricin content in crops to achieve desired outcomes, whether it is for more efficient biofuel production or for developing functional foods. frontiersin.org

Biological Activities and Mechanistic Investigations of Tricin 7 Glucoside

Neuroprotective Modulatory Actions

Tricin (B192558) 7-glucoside, a naturally occurring flavonoid glycoside, has demonstrated significant neuroprotective effects in various experimental models. medchemexpress.comnih.govchemsrc.com Its ability to counteract neuronal damage stems from its influence on multiple cellular pathways involved in inflammation, apoptosis, and oxidative stress.

Attenuation of Ischemia-Reperfusion Injury in In Vivo Animal Models

In animal models of stroke, specifically those involving middle cerebral artery occlusion (MCAO) followed by reperfusion, Tricin 7-glucoside has shown remarkable neuroprotective capabilities. nih.gov Studies in rats subjected to this ischemia-reperfusion (I/R) injury model revealed that administration of Tricin 7-glucoside led to a significant reduction in neurological deficit scores. medchemexpress.commedchemexpress.comchemicalbook.com This indicates an improvement in the functional outcome after an ischemic event. The protective effects were observed even when the compound was administered with a delay after the initial ischemic event, highlighting a favorable therapeutic window. nih.gov

Cellular Mechanisms: Inhibition of NF-κB and HMGB1 Signaling Pathways

A key mechanism underlying the neuroprotective effects of Tricin 7-glucoside is its ability to modulate critical inflammatory signaling pathways. Research has shown that it effectively inhibits the activation of nuclear factor-kappaB (NF-κB) and reduces the expression of high-mobility group box 1 (HMGB1). nih.govnih.gov In vitro studies using the SH-SY5Y neuronal cell line demonstrated that Tricin 7-glucoside can block the phosphorylation of IκB-α and NF-κB induced by tumor necrosis factor-alpha (TNF-α), a potent pro-inflammatory cytokine. medchemexpress.commedchemexpress.com By inhibiting these pathways, Tricin 7-glucoside helps to quell the inflammatory cascade that contributes to secondary brain injury following ischemia. nih.govnih.gov The compound's ability to down-regulate HMGB1 is significant, as this protein acts as a late-phase inflammatory mediator in cerebral ischemia. nih.govportlandpress.com

Modulation of Apoptosis and Cytotoxicity in Neuronal Cell Lines (e.g., SH-SY5Y)

Tricin 7-glucoside has been shown to directly protect neuronal cells from apoptosis and cytotoxicity induced by ischemic conditions. nih.gov In studies using the human neuroblastoma cell line SH-SY5Y subjected to oxygen-glucose deprivation (OGD), a model that mimics ischemic injury in vitro, Tricin 7-glucoside reduced OGD-induced apoptosis and cytotoxicity. nih.gov The compound was found to induce apoptosis in a dose-dependent manner in SH-SY5Y cells after OGD, suggesting a complex role in eliminating severely damaged cells while protecting viable ones. medchemexpress.commedchemexpress.com This modulation of programmed cell death is a crucial aspect of its neuroprotective action.

Regulation of PI3K/Akt Pathway in Neuronal Protection

The PI3K/Akt signaling pathway is a well-established pro-survival pathway in neurons. Evidence suggests that Tricin 7-glucoside may exert some of its neuroprotective effects through the activation of this pathway. nih.gov Studies on the parent compound, tricin, have shown that it can inhibit inflammation and brain injury induced by ischemia-reperfusion through the activation of the PI3K/Akt signaling pathway. nih.govresearchgate.net This activation is associated with the upregulation of anti-apoptotic proteins and the promotion of cell survival. While direct evidence for Tricin 7-glucoside is still emerging, the known activities of its aglycone suggest this is a likely mechanism of action.

Anti-inflammatory Regulatory Mechanisms

The anti-inflammatory properties of Tricin 7-glucoside are central to its therapeutic potential and extend beyond its neuroprotective actions. biosynth.com This flavonoid glycoside has been shown to modulate various inflammatory pathways and mediators. biosynth.com

Pharmacological studies have indicated that tricin, the aglycone of Tricin 7-glucoside, exerts its anti-inflammatory effects by inhibiting cyclooxygenase (COX) and pro-inflammatory cytokines such as TNF-α and interleukin-6 (IL-6). nih.govresearchgate.net Furthermore, research has demonstrated that Tricin 7-glucoside can inhibit the Toll-like receptor 4 (TLR4)/MyD88/NF-κB signaling cascade. nih.govnih.gov In cellular models, it has been shown to reduce the release of pro-inflammatory cytokines like IL-1β, TNF-α, and IL-6. nih.gov This broad-spectrum anti-inflammatory activity is achieved by targeting key signaling molecules, including the inhibition of NF-κB activation. researchgate.netnih.gov

Table 1: Summary of In Vivo Neuroprotective Effects of Tricin 7-Glucoside in Ischemia-Reperfusion Models

| Parameter | Effect of Tricin 7-Glucoside | References |

|---|---|---|

| Neurological Deficit Scores | Decreased | medchemexpress.commedchemexpress.comchemicalbook.com |

| Infarct Volume | Reduced | medchemexpress.commedchemexpress.comchemicalbook.com |

| Cerebral Edema (Brain Water Content) | Reduced | medchemexpress.commedchemexpress.comchemicalbook.com |

| NF-κB Activation | Inhibited | medchemexpress.comnih.govmedchemexpress.com |

| HMGB1 Expression | Reduced | medchemexpress.comnih.govmedchemexpress.com |

Table 2: Summary of In Vitro Effects of Tricin 7-Glucoside on Neuronal Cells

| Cell Line | Condition | Effect of Tricin 7-Glucoside | References |

|---|---|---|---|

| SH-SY5Y | Oxygen-Glucose Deprivation (OGD) | Reduced apoptosis and cytotoxicity | nih.gov |

| SH-SY5Y | TNF-α Stimulation | Blocked IκB-α and NF-κB phosphorylation, decreased HMGB1 expression | medchemexpress.commedchemexpress.com |

Suppression of Pro-inflammatory Cytokine Production (e.g., TNF-α, IL-6, IL-1β)

Research has demonstrated that tricin and its glycosides can effectively suppress the production of key pro-inflammatory cytokines. In a study involving high-glucose-induced H9C2 cells, a model for diabetic cardiomyopathy, tricin treatment significantly reduced the elevated levels of Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Interleukin-1beta (IL-1β). nih.govresearchgate.net This anti-inflammatory effect is crucial as these cytokines are known to amplify inflammatory responses, leading to tissue damage. nih.gov Similarly, in a model of severe pneumonia using lipopolysaccharide (LPS)-stimulated BEAS-2B cells, tricin was found to regulate and reduce the LPS-induced production of TNF-α, IL-1β, and IL-6. researchgate.net

The table below summarizes the effect of Tricin on pro-inflammatory cytokine production in different cell models.

| Cell Line | Inducer | Cytokines Measured | Observed Effect of Tricin |

| H9C2 | High Glucose | TNF-α, IL-6, IL-1β | Significant reduction in cytokine levels nih.govresearchgate.net |

| BEAS-2B | LPS | TNF-α, IL-1β, IL-6 | Reduction of induced cytokine levels researchgate.net |

Inhibition of NF-κB Pathway Activation and Associated Proteins (e.g., IκB-α, MYD88, TRIF, TLR4)

The anti-inflammatory effects of tricin 7-glucoside are closely linked to its ability to inhibit the Nuclear Factor-kappa B (NF-κB) signaling pathway, a central regulator of inflammation. Studies have shown that tricin can block the activation of the Toll-like receptor 4 (TLR4)/Myeloid differentiation primary response 88 (MYD88)/NF-κB signaling cascade. nih.govresearchgate.net

In high-glucose-treated H9C2 cells, tricin markedly inhibited the increased protein expression of TLR4 and MYD88, as well as the activation of the NF-κB signaling pathway. nih.govresearchgate.net Further investigation into the specifics of this inhibition revealed that tricin 7-glucoside can block TNF-α-induced NF-κB and IκB-α phosphorylation. nih.gov The degradation of IκBα is a critical step that allows NF-κB to translocate to the nucleus and initiate the transcription of pro-inflammatory genes. doi.org While resveratrol, another polyphenol, has been shown to specifically inhibit the TRIF-dependent pathway of TLR4 signaling, the precise interaction of tricin 7-glucoside with the TRIF adaptor molecule requires further elucidation. doi.org

The following table details the inhibitory effects of Tricin and its glucoside on NF-κB pathway components.

| Cell/Animal Model | Inducer | Pathway Components Inhibited | Reference |

| H9C2 cells | High Glucose | TLR4, MYD88, p-NF-κB | nih.govresearchgate.net |

| SH-SY5Y cells | TNF-α | NF-κB and IκB-α phosphorylation | nih.gov |

| Rats with cerebral ischemia/reperfusion | Ischemia/Reperfusion | NF-κB activation | nih.gov |

Modulation of p38MAPK and PI3K/Akt Signaling Pathways

Tricin has been shown to modulate other critical signaling pathways involved in inflammation and cell survival, namely the p38 Mitogen-Activated Protein Kinase (p38MAPK) and Phosphatidylinositol 3-kinase (PI3K)/Akt pathways. A study on human peripheral blood mononuclear cells (hPBMCs) demonstrated that tricin reduces inflammatory responses by modulating both the p38MAPK and PI3K/Akt pathways. informaticsjournals.co.inresearchgate.net

Furthermore, in a model of cerebral ischemia/reperfusion injury, tricin was found to exert its protective effects by activating the PI3K/Akt signaling pathway. researchgate.net Treatment with tricin upregulated the expression of p-PI3K/PI3K and p-Akt/Akt. researchgate.net The activation of this pathway is associated with cell survival and the inhibition of apoptosis and autophagy. researchgate.net The pro-survival effects of tricin were reversed when a PI3K/Akt inhibitor was used, confirming the pathway's role in tricin's mechanism of action. researchgate.net

The table below illustrates the modulation of p38MAPK and PI3K/Akt pathways by Tricin.

| Cell/Animal Model | Pathway Modulated | Observed Effect | Reference |

| Human PBMCs | p38MAPK and PI3K/Akt | Reduction of inflammatory responses | informaticsjournals.co.inresearchgate.net |

| Rats with cerebral I/R injury, N2a cells | PI3K/Akt | Activation of the pathway, leading to neuroprotection | researchgate.net |

Reduction of Inducible Nitric Oxide Synthase (iNOS) and Cyclooxygenase-2 (COX-2) Expression

Tricin and its derivatives have been found to inhibit the expression of inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2), two key enzymes involved in the inflammatory process. pnfs.or.kr The overproduction of nitric oxide (NO) by iNOS and prostaglandins (B1171923) by COX-2 contributes significantly to inflammation and pain.

In LPS-stimulated human PBMCs, tricin inhibited NO production in a dose-dependent manner and also suppressed total NOS activity. researchgate.net Furthermore, reverse transcriptase-PCR analysis confirmed that tricin inhibited the mRNA expression of iNOS. researchgate.net In another study, tricin was shown to potently inhibit the activity of purified COX-1 and COX-2 enzymes. nih.gov This inhibition of COX enzymes led to a reduction in prostaglandin (B15479496) E2 (PGE2) production in human colon epithelial cells. nih.gov These findings are consistent with the broader anti-inflammatory profile of flavonoids, which are known to suppress iNOS and COX-2 expression. tandfonline.comtandfonline.com

The following table summarizes the inhibitory effects of Tricin on iNOS and COX-2.

| System/Cell Line | Target Enzyme | Observed Effect | Reference |

| LPS-stimulated hPBMCs | iNOS | Inhibition of NO production and iNOS mRNA expression | researchgate.net |

| Purified enzyme preparations | COX-1 and COX-2 | Potent inhibition of enzyme activity | nih.gov |

| Human colon epithelial cells (HCEC, HCA-7) | COX-2 | Reduction of PGE2 production | nih.gov |

Antioxidant Defense Systems

Tricin 7-glucoside exhibits significant antioxidant properties, contributing to its protective effects against cellular damage.

Direct Reactive Oxygen Species (ROS) Scavenging Activity

Reactive oxygen species (ROS) are highly reactive molecules that can cause damage to cells by oxidizing lipids, proteins, and nucleic acids. nih.gov Tricin and its glycosides have demonstrated the ability to directly scavenge these harmful molecules.

In a study using a diabetic cardiomyopathy cell model, tricin treatment significantly mitigated oxidative stress by reducing the levels of ROS. nih.gov This ROS scavenging activity was found to be dose-dependent. nih.gov The antioxidant potential of tricin and its derivatives has been confirmed in various assays. For instance, a tricin derivative isolated from sugarcane juice showed antioxidant activity in the DPPH assay. nih.gov The ability of flavonoids like tricin to scavenge free radicals is a key aspect of their health-promoting effects. concordia.ca

Regulation of Endogenous Antioxidant Enzyme Activities (e.g., Superoxide (B77818) Dismutase (SOD), Lactate (B86563) Dehydrogenase (LDH))

Beyond direct scavenging, tricin 7-glucoside also bolsters the body's own antioxidant defense systems by regulating the activity of endogenous antioxidant enzymes. Key enzymes in this system include superoxide dismutase (SOD), which converts superoxide radicals into hydrogen peroxide and oxygen, and catalase, which breaks down hydrogen peroxide. mdpi.com

In high-glucose-induced H9C2 cells, tricin treatment not only reduced ROS levels but also significantly increased the activity of SOD in a dose-dependent manner. nih.gov Concurrently, tricin alleviated the increase in lactate dehydrogenase (LDH) levels, an indicator of cellular damage. nih.govijbs.com By enhancing the activity of enzymes like SOD, tricin helps to neutralize ROS and protect cells from oxidative damage. nih.govnih.gov

The table below provides a summary of Tricin's effect on endogenous antioxidant systems.

| Cell/Animal Model | Parameter Measured | Observed Effect | Reference |

| High-glucose induced H9C2 cells | ROS levels | Significant reduction | nih.gov |

| High-glucose induced H9C2 cells | SOD activity | Significant increase | nih.gov |

| High-glucose induced H9C2 cells | LDH levels | Significant reduction | nih.gov |

| PC12 cells | LDH release | Reduction | ijbs.com |

Inhibition of Lipid Peroxidation and Cellular Membrane Protection

Tricin 7-glucoside, a naturally occurring flavonoid glycoside, has demonstrated significant antioxidant properties, including the inhibition of lipid peroxidation, which is a critical process in cellular membrane damage. biosynth.comnih.gov Studies have shown its capacity to scavenge free radicals, thereby protecting cellular structures from oxidative stress. biosynth.comnih.gov

In a study investigating the antioxidant constituents of Setaria viridis, tricin 7-O-beta-D-glucoside was identified as one of the major compounds with strong free radical scavenging activity against 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH). nih.gov Furthermore, it exhibited significant inhibition of lipid peroxidation in rat liver microsomes induced by an ascorbic acid/Fe2+ system. nih.gov This protective effect against lipid peroxidation underscores its potential to maintain the integrity of cellular membranes under oxidative conditions. Another study on a tricin acylated glycoside from sugarcane juice also highlighted its antioxidant activity, which was found to be higher than Trolox in the DPPH assay, although lower in the β-carotene/linoleic acid system. researchgate.netnih.govcapes.gov.br Flavonoids, in general, are known to combat oxidative stress by inhibiting enzymes involved in reactive oxygen species (ROS) formation, scavenging ROS, and regulating the antioxidant defense system. mdpi.com

Antiproliferative and Chemopreventive Potentials (Excluding Clinical Human Trials)

Tricin 7-glucoside and its aglycone, tricin, have been the subject of numerous studies for their potential roles in cancer prevention and treatment. mdpi.comredalyc.orgresearchgate.netnih.govrutgers.edu Research, excluding human clinical trials, has explored its effects on cancer cell proliferation, in vivo tumor models, and the underlying molecular mechanisms.

Inhibition of Cancer Cell Proliferation in Diverse In Vitro Cancer Cell Lines

Tricin and its glycosides have shown antiproliferative activity against a variety of human cancer cell lines. researchgate.netnih.govcapes.gov.brmdpi.comredalyc.orgresearchgate.netfrontiersin.orgijpsonline.comresearchgate.netmdpi.comresearchgate.net

A derivative, tricin-7-O-beta-(6''-methoxycinnamic)-glucoside, isolated from sugarcane juice, displayed in vitro antiproliferative activity against several human cancer cell lines, with notable selectivity towards the breast resistant NIC/ADR cell line. researchgate.netnih.govcapes.gov.br Similarly, tricin has been reported to inhibit the growth of human colon and breast cancer cell lines. redalyc.orgfrontiersin.org Studies on tricin have demonstrated its ability to inhibit the proliferation of various tumor cells, including those of the brain, stomach, colon, cervix, and liver. researchgate.net For instance, tricin inhibited the proliferation of SGC-7901 gastric cancer cells by affecting cell cycle progression and energy metabolism. mdpi.com

In another study, tricin-7-O-β-D-glucopyranoside showed significant cytotoxic activity against HepG-2 (liver cancer) and MCF-7 (breast cancer) cell lines, with IC50 values of 9.7 µg/mL and 4.8 µg/mL, respectively. ijpsonline.com The aglycone, tricin, also exhibited cytotoxicity against these cell lines. ijpsonline.com

Other Mechanistic Biological Engagements (Excluding Clinical Human Trials)

Cyclooxygenase (COX) Enzyme Inhibition Profile

Tricin, the aglycone of tricin 7-glucoside, has demonstrated notable inhibitory effects on cyclooxygenase (COX) enzymes. Research has shown that tricin potently inhibits both COX-1 and COX-2 enzymes, with IC50 values of approximately 1 micromol/L for both purified enzyme preparations. nih.gov This non-selective inhibition of COX isoenzymes makes its action comparable to some non-steroidal anti-inflammatory drugs (NSAIDs). scirp.org

Studies have explored the impact of tricin on prostaglandin E2 (PGE2) production, a key mediator of inflammation. In human colon epithelial cells (HCEC) and HCA-7 cells, tricin at a concentration of 5 micromol/L reduced PGE2 production by 36% and 35%, respectively. nih.gov Furthermore, in a mouse model, dietary administration of tricin led to a significant decrease in PGE2 levels in both the small intestinal mucosa and the blood. nih.gov While tricin showed a weak reduction in COX-2 expression in HCEC cells, it did not affect COX-2 expression in HCA-7 cells. nih.gov These findings suggest that the anti-inflammatory effects of tricin are, at least in part, mediated through the direct inhibition of COX enzyme activity. nih.govresearchgate.net

Antiviral Activities and Proposed Mechanisms (e.g., anti-HIV, molecular docking for viral targets)

Tricin and its glycosides have been investigated for their antiviral properties, including activity against the Human Immunodeficiency Virus (HIV). Studies have reported that tricin exhibits anti-HIV activity. nih.govacs.org One study determined the anti-HIV activity of tricin to have a selectivity index (SI) of 27, which was considerably higher than that of luteolin (B72000) glycosides (SI=2-7) isolated from the same plant source. nih.govresearchgate.net Tricin has also demonstrated anti-human cytomegalovirus (HCMV) activity, showing a potent effect with an EC50 of 0.17 μg/mL, which was stronger than the anti-HCMV drug ganciclovir (B1264) (EC50 of 1.03 μg/mL). acs.org

Molecular docking studies have been employed to explore the potential mechanisms of antiviral action. These computational analyses predict the binding affinity of compounds to specific viral protein targets. For instance, molecular docking has been used to investigate the interaction of various phytochemicals with viral enzymes essential for replication, such as proteases and polymerases. rsc.orgsciencebiology.orgnih.gov While specific molecular docking data for tricin 7-glucoside against a wide range of viral targets is still emerging, the known antiviral activity of its aglycone, tricin, suggests that it may interfere with viral replication processes. acs.orgmdpi.com For example, tricin has been shown to suppress the synthesis of M protein mRNA in influenza A and B virus-infected cells. mdpi.com

Antihistaminic and Immunomodulatory Effects

Tricin 7-glucoside and its aglycone, tricin, have been credited with antihistaminic and immunomodulatory activities. scirp.orgresearchgate.net Tricin has been identified as a potent antihistaminic compound. researchgate.net Its immunomodulatory effects are demonstrated through its ability to influence various inflammatory pathways. scirp.orgresearchgate.net

Pharmacological studies have indicated that tricin's anti-inflammatory effects are partly due to the inhibition of inflammatory mediators like cyclooxygenase and various cytokines. nih.govresearchgate.net It has also been shown to block the Toll-like receptor 4 (TLR4)/NF-κB signaling cascade, a key pathway in the inflammatory response. nih.govresearchgate.net Furthermore, tricin has been found to suppress the release of leukotrienes (LTB4, LTC4) and prostaglandin E2 (PGE2) in rat leukemia basophils, which are important mediators in allergic reactions. researchgate.net These findings underscore the potential of tricin and its glycosides to modulate the immune system and mitigate allergic and inflammatory responses.

Modulation of Estrogen-Related Receptor Gamma (ERRγ) Interactions

Recent computational studies have identified tricin 7-glucoside as a potential modulator of Estrogen-Related Receptor Gamma (ERRγ). researchgate.net ERRγ is an orphan nuclear receptor involved in various physiological processes, including energy metabolism. researchgate.netepfl.ch It is also known to be a target for certain environmental compounds like bisphenol A (BPA). researchgate.netwikipedia.org

Through virtual screening and molecular dynamics simulations, tricin 7-glucoside, along with other millet-derived compounds, has been predicted to be a potent competitive inhibitor that could antagonize the interaction between bisphenols and ERRγ. researchgate.net This suggests that tricin 7-glucoside may have a protective role against the effects of endocrine disruptors that act through ERRγ. Further experimental validation is needed to confirm these in-silico findings and to fully elucidate the mechanism of interaction between tricin 7-glucoside and ERRγ.

Effects on Male Reproductive Hormones in Animal Models

Research in animal models suggests that tricin, the aglycone of tricin 7-glucoside, may influence the male reproductive system. nih.gov In a rat model of male infertility, administration of tricin was found to significantly increase the levels of several reproductive hormones, including testosterone, luteinizing hormone, and follicle-stimulating hormone. nih.gov The study also noted an increase in prolactin levels, while dehydroepiandrosterone (B1670201) sulfate (B86663) (DHEA-SO4) levels were lowered. nih.gov

These findings suggest a potential therapeutic role for tricin in certain reproductive disorders. The hormonal modulation observed indicates an interaction with the hypothalamic-pituitary-gonadal axis. However, the precise mechanisms through which tricin exerts these effects on male reproductive hormones require further investigation. It is important to note that these studies have been conducted on the aglycone, and further research is needed to determine if tricin 7-glucoside exhibits similar activities.

Amelioration of Oxidative Stress and Inflammation in Cardiomyocytes (e.g., Diabetic Cardiomyopathy Models)

Tricin has demonstrated protective effects against high glucose-induced damage in cardiomyocyte cell models, suggesting its potential in mitigating diabetic cardiomyopathy (DCM). nih.govnih.govresearchgate.net DCM is characterized by cardiac dysfunction arising from factors like oxidative stress and inflammation. mdpi.com

In a DCM cell model using rat H9C2 cells, tricin treatment was shown to significantly reduce oxidative stress. nih.govnih.govresearchgate.net This was evidenced by a dose-dependent decrease in reactive oxygen species (ROS) and lactate dehydrogenase (LDH) levels, along with an increase in superoxide dismutase (SOD) levels. nih.govnih.govresearchgate.net

Furthermore, tricin effectively suppressed the inflammatory response in these cells. It inhibited the high glucose-induced elevation of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6). nih.govnih.govresearchgate.net The mechanism for this anti-inflammatory action appears to involve the inhibition of the Toll-like receptor 4 (TLR4)-MYD88-NF-κB signaling pathway. nih.govnih.govresearchgate.netresearchgate.net

Table: Effects of Tricin on Oxidative Stress and Inflammatory Markers in a Diabetic Cardiomyopathy Cell Model

| Marker | Effect of High Glucose | Effect of Tricin Treatment |

| Reactive Oxygen Species (ROS) | Increased | Decreased |

| Lactate Dehydrogenase (LDH) | Increased | Decreased |

| Superoxide Dismutase (SOD) | Decreased | Increased |

| Tumor Necrosis Factor-alpha (TNF-α) | Increased | Decreased |

| Interleukin-1 beta (IL-1β) | Increased | Decreased |

| Interleukin-6 (IL-6) | Increased | Decreased |

| TLR4-MYD88-NF-κB Pathway | Activated | Inhibited |

Anti-ulcerogenic Activity

Tricin 7-glucoside has demonstrated significant anti-ulcerogenic properties in research studies. scirp.org In a study investigating the anti-ulcer effects of compounds isolated from Desmostachya bipinnata, tricin 7-glucoside was found to have a curative ratio of 78.93%. researchgate.netacgpubs.orgacgpubs.org Its aglycone, tricin, also showed potent activity with a curative ratio of 77.39%. researchgate.netacgpubs.orgacgpubs.org

These findings highlight the potential of tricin 7-glucoside as a gastroprotective agent. The exact mechanisms underlying this anti-ulcerogenic activity are still under investigation but may be related to its anti-inflammatory and antioxidant properties, which are known to play a role in ulcer healing.

Table: Curative Ratios of Tricin and Tricin 7-Glucoside in an Anti-ulcerogenic Study

| Compound | Curative Ratio (%) |

| Tricin | 77.39 |

| Tricin 7-glucoside | 78.93 |

Antidepressant and Anxiolytic-like Effects in Animal Models

Research into the neuropsychopharmacological effects of Tricin 7-glucoside has identified its potential antidepressant and anxiolytic-like activities in preclinical animal models. A notable study investigating the compounds from Passiflora coriacea, a plant used in Mexican folk medicine for anxiety and depression, isolated Tricin 7-O-glucoside and evaluated its effects in mice. nih.gov

The antidepressant activity was assessed using the forced swim test (FST), a common behavioral model used to screen for antidepressant efficacy. In this test, male ICR mice treated with the organic fraction of P. coriacea, from which Tricin 7-glucoside was later isolated, showed an increased time of mobility. nih.gov Subsequent testing of the isolated Tricin 7-O-glucoside (identified as compound T1.1 in the study) confirmed its antidepressant activity. nih.gov

Table 1: Summary of Antidepressant and Anxiolytic-like Effects of Tricin 7-Glucoside in Animal Models

| Activity | Animal Model | Test Used | Key Finding | Source |

| Antidepressant | Male ICR Mice | Forced Swim Test (FST) | Tricin 7-O-glucoside demonstrated antidepressant activity. | nih.gov |

| Anxiolytic-like | Male ICR Mice | Elevated Plus Maze (EPM) | The organic fraction containing Tricin 7-glucoside decreased anxiety-like behaviors. | nih.gov |

Antimicrobial Activity (e.g., anti-MRSA)

Tricin 7-glucoside has been identified as having significant antimicrobial properties, including activity against methicillin-resistant Staphylococcus aureus (MRSA). In studies on the metabolites from Digitaria sanguinalis (hairy crabgrass), Tricin-7-O-β-D-glucopyranoside was one of several compounds isolated and evaluated for its biological activities. ijpsonline.comijpsonline.comresearchgate.netresearchgate.net

Bioassay-guided fractionation of an ethanol (B145695) extract from the aerial parts of D. sanguinalis led to the isolation of Tricin-7-O-β-D-glucopyranoside (referred to as compound 6 in the study). researchgate.netresearchgate.net This compound, along with others such as p-coumaric acid, tricin, and β-sitosterol-3-O-β-D-glucoside, was shown to possess anti-MRSA activity. ijpsonline.comijpsonline.com

When compared to the other active compounds isolated from the same plant, Tricin-7-O-glucopyranoside demonstrated potent activity. Research indicates that p-coumaric acid exhibited the highest anti-MRSA activity, followed in efficacy by Tricin-7-O-glucopyranoside, then β-sitosterol-3-O-glucoside, and finally tricin. ijpsonline.comijpsonline.comresearchgate.net Furthermore, in tests against Gram-positive bacteria more broadly, p-coumaric acid showed the highest activity, followed by Tricin-7-O-glucopyranoside. researchgate.net This positions Tricin 7-glucoside as a noteworthy antimicrobial agent with specific potential against challenging pathogens like MRSA. ijpsonline.comijpsonline.com

Table 2: Antimicrobial Activity Findings for Tricin 7-Glucoside

| Activity | Source Organism | Target Microorganism | Comparative Efficacy | Source |

| Anti-MRSA | Digitaria sanguinalis | Methicillin-resistant Staphylococcus aureus (MRSA) | Second highest activity among tested compounds, after p-coumaric acid. | ijpsonline.comijpsonline.comresearchgate.net |

| Antibacterial (Gram-positive) | Digitaria sanguinalis | Gram-positive bacteria | Second highest activity against Gram-positive bacteria, after p-coumaric acid. | researchgate.net |

Analytical Methodologies for Detection and Quantification of Tricin 7 Glucoside

Chromatographic Techniques for Separation and Purification

Chromatography is fundamental to isolating Tricin (B192558) 7-glucoside from the complex mixtures in which it is typically found. Various chromatographic methods are employed, each offering distinct advantages in terms of resolution, scale, and throughput.

High-Performance Liquid Chromatography (HPLC) and Variants

High-Performance Liquid Chromatography (HPLC) and its advanced iterations, such as Ultra-Performance Liquid Chromatography (UPLC), are powerful tools for the analysis and purification of Tricin 7-glucoside. akjournals.comresearchgate.net These methods offer high resolution and sensitivity, making them ideal for both quantitative analysis and purification. akjournals.comresearchgate.net

Analytical HPLC is used to assess the purity of Tricin 7-glucoside. For instance, a study on an antioxidant product from bamboo leaves utilized analytical HPLC with a mobile phase of 25% (v/v) acetonitrile (B52724) in 1% (v/v) acetic acid to confirm the purity of the isolated tricin, the aglycone of Tricin 7-glucoside. acs.org

UPLC , a high-pressure version of HPLC, provides even greater resolution and speed. An efficient UPLC-QTOF-MS/MS method has been successfully applied for the structural identification of flavonoids, including Tricin 7-glucoside, in plant extracts. akjournals.comakjournals.com One UPLC method employed a Waters Acquity BEH C18 column with a gradient elution of methanol (B129727) and water containing 0.1% formic acid, achieving a retention time of 4.17 minutes for Tricin 7-glucoside. nih.gov Another UPLC-MS/MS method was developed for the simultaneous determination of several compounds, including Tricin 7-O-β-D-glucopyranoside, in rat plasma. researchgate.net This method used a UPLC HSS T3 column with a gradient mobile phase of methanol and water with 0.1% formic acid. researchgate.net

Semi-preparative and Preparative HPLC are employed for the isolation of larger quantities of Tricin 7-glucoside. researchgate.nettjpr.org These techniques use larger columns and higher flow rates than analytical HPLC. For example, semi-preparative RP-HPLC with a mobile phase of 30% methanol in water was used to isolate Tricin 7-O-glucoside. psu.edu In another instance, preparative HPLC with 30% (v/v) acetonitrile in 1% (v/v) acetic acid was used to process a concentrated plant extract to obtain a tricin-rich fraction. acs.org

| Technique | Column | Mobile Phase | Detection | Retention Time (min) | Source |

|---|---|---|---|---|---|

| UPLC-ESI-QTOF | Waters Acquity BEH C18 (1.7µm, 2.1 x 150 mm) | Not specified | ESI-QTOF MS | 7.22 | nih.gov |

| UPLC-QTOF-MS/MS | Agilent Zorbax RRHD SB-C18 (1.8 µm, 2.1 × 150 mm) | Gradient of 0.1% formic acid in water (A) and 0.1% formic acid in methanol (B) | QTOF-MS/MS | Not specified | akjournals.com |

| UPLC-ESI-QTOF | Acquity bridged ethyl hybrid C18 (1.7 µm, 2.1 mm x 100 mm) | Not specified | ESI-QTOF MS | 4.17 | nih.gov |

| HPLC-MS | Agilent Eclipse plus C18 (3.5 µm, 2.1 × 150 mm) | Gradient of acetonitrile (A) and 0.1% v/v formic acid in water (B) | Ion Trap MS | Not specified | mdpi.com |

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers a high sample throughput and is suitable for the quantitative determination of compounds in complex mixtures. A validated HPTLC method has been developed for the quantification of tricin, the aglycone of Tricin 7-glucoside, in plant extracts. scirp.org This method utilized a mobile phase of chloroform (B151607) and methanol (37:3 v/v) and spectro-densitometric scanning at 270 nm for quantification. researchgate.net The Rf value for tricin was found to be 0.38 ± 0.04. scirp.org

Thin-Layer Chromatography (TLC) and Column Chromatography (CC)

Thin-Layer Chromatography (TLC) is a widely used technique for the initial qualitative analysis and monitoring of fractions during purification processes. ijpsonline.comoup.comnih.gov It is often used in conjunction with column chromatography. ijpsonline.com For visualization, TLC plates are typically sprayed with reagents such as ammonia, aluminum chloride, or 1% vanillin/H₂SO₄ and heated. ijpsonline.com

Column Chromatography (CC) is a fundamental preparative technique for the large-scale purification of natural products, including Tricin 7-glucoside. ijpsonline.commdpi.com Various stationary phases are used, such as silica (B1680970) gel and Sephadex LH-20. ijpsonline.commdpi.comnih.gov For example, an ethyl acetate (B1210297) fraction of a plant extract was subjected to silica gel column chromatography, eluting with a gradient of petroleum ether and acetone (B3395972) to yield several fractions. tjpr.org In another study, repeated silica and ODS-A column chromatography was used to purify Tricin-7-O-β-D-glucopyranose. mdpi.com Sephadex LH-20 column chromatography is also frequently used for the purification of flavonoids. ijpsonline.comnih.gov

Spectroscopic and Spectrometric Characterization

Once separated, Tricin 7-glucoside is identified and structurally elucidated using various spectroscopic and spectrometric methods.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a valuable tool for the initial identification of flavonoids based on their characteristic absorption spectra. ijpsonline.comrsc.org Tricin and its glycosides exhibit two main absorption bands in the UV-Vis spectrum. rsc.org For Tricin 7-O-glucoside in methanol, these bands appear at approximately 253, 269, and 341 nm. rsc.org The addition of shift reagents, such as sodium methoxide (B1231860) (NaOMe) and aluminum chloride (AlCl₃), causes characteristic shifts in the absorption maxima, which can help to determine the substitution pattern on the flavonoid skeleton. ijpsonline.comrsc.org For instance, with NaOMe, the spectrum of Tricin 7-O-glucoside shifts to 260, 294, and 427 nm, while with AlCl₃, the peaks are observed at 248, 341, and 380 nm. rsc.org

| Solvent/Reagent | Absorption Maxima (λmax, nm) | Source |

|---|---|---|

| Methanol (MeOH) | 253, 269, 341 | rsc.org |

| Sodium Methoxide (NaOMe) | 260, 294, 427 | rsc.org |

| Aluminum Chloride (AlCl₃) | 248, 341, 380 | rsc.org |

| Methanol (MeOH) | 254, 270, 344 | ijpsonline.com |

Mass Spectrometry (MS) and Tandem Mass Spectrometry (MS/MS, ESI-MS)

Mass spectrometry (MS) is an indispensable technique for determining the molecular weight and elucidating the structure of Tricin 7-glucoside. akjournals.comscielo.br Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of flavonoids, often in combination with liquid chromatography (LC-MS). nih.govscielo.br

In negative ion mode ESI-MS, Tricin 7-glucoside typically shows a deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 491. nih.govijpsonline.commdpi.com In positive ion mode, the protonated molecule [M+H]⁺ is observed at m/z 493. nih.govijpsonline.comscielo.br

Tandem mass spectrometry (MS/MS) provides further structural information by fragmenting the parent ion. nih.govmdpi.com A characteristic fragmentation pattern for Tricin 7-O-glucoside in negative ion mode involves the loss of the glucose moiety (162 Da), resulting in a fragment ion corresponding to the deprotonated tricin aglycone [M-H-162]⁻ at m/z 329. ijpsonline.com In positive ion mode, the fragment ion [M+H-162]⁺, also corresponding to the tricin aglycone, is observed at m/z 331. ijpsonline.comscielo.br Further fragmentation of the aglycone can also occur.

| Ionization Mode | Precursor Ion (m/z) | Adduct | Key Fragment Ions (m/z) | Technique | Source |

|---|---|---|---|---|---|

| Negative | 491.1277 | [M-H]⁻ | 329.0663, 314.0415, 313.033 | LC-ESI-QTOF MS/MS | nih.govnih.gov |

| Positive | 493.1369 | [M+H]⁺ | 331.0809 ([M+H-162]⁺), 301.0713 | ESI-oa-ToF MS | scielo.br |

| Positive | 493.1346 | [M+H]⁺ | 331.0827, 315.0488 | LC-ESI-QTOF MS/MS | nih.gov |

| Negative | 491 | [M-H]⁻ | 329 [aglycone-H]⁻ | ESI-MS | ijpsonline.com |

| Positive | 493 | [M+H]⁺ | 331 [aglycone+H]⁺ | ESI-MS | ijpsonline.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR, HSQC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the unambiguous structural determination of organic molecules, including Tricin 7-glucoside. One-dimensional (¹H and ¹³C) and two-dimensional (e.g., HSQC) NMR experiments provide detailed information about the carbon skeleton and the placement of protons and functional groups.

For Tricin 7-glucoside, ¹H-NMR spectra reveal characteristic signals. The presence of the glucose moiety at the C-7 position influences the chemical shifts of nearby protons, causing a downfield shift for the H-6 and H-8 protons of the A-ring compared to the free aglycone, tricin. rsc.org Specific proton and carbon chemical shifts have been reported from analyses of the compound isolated from natural sources like Phyllostachys prominens. tjpr.org

¹³C-NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom in the molecule. The attachment of the glucose unit at the C-7 position is confirmed by the specific chemical shifts of the carbons in the A-ring and the anomeric carbon of the sugar. rsc.orgijpsonline.com

¹H and ¹³C NMR Spectroscopic Data for Tricin 7-O-β-D-glucoside (in DMSO-d₆)

| Position | δC (ppm) tjpr.orgijpsonline.com | δH (ppm) (J in Hz) tjpr.org |

|---|---|---|

| 2 | 164.4 | - |

| 3 | 104.0 | 6.89 (s) |

| 4 | 182.3 | - |

| 5 | 161.3 | - |

| 6 | 99.8 | 6.45 (d, 2.0) |

| 7 | 163.2 | - |

| 8 | 95.6 | 6.78 (d, 2.0) |

| 9 | 157.1 | - |

| 10 | 105.6 | - |

| 1' | 120.4 | - |

| 2', 6' | 104.7 | 7.31 (s) |

| 3', 5' | 148.4 | - |

| 4' | 140.3 | - |

| 3', 5'-OMe | 56.83 ijpsonline.com | 3.88 (s) |

| 1'' | 100.4 | 5.09 (d, 7.5) |

| 2'' | 73.4 | 3.15-3.70 (m) |

| 3'' | 76.7 | 3.15-3.70 (m) |

| 4'' | 69.9 | 3.15-3.70 (m) |

| 5'' | 77.5 | 3.15-3.70 (m) |

| 6'' | 60.6 | 3.15-3.70 (m) |

Two-dimensional Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is employed to further confirm structural assignments by correlating the signals of directly attached protons and carbon atoms. rsc.org HSQC spectra have been instrumental in identifying the tricin moiety within complex structures, such as lignins, by clearly showing the C-H correlations for positions like C3-H3, C6-H6, and C8-H8. nih.gov

Integrated Analytical Platforms (e.g., HPLC-DAD-ESI/MS, UPLC/Q-TOF-MS)

The analysis of Tricin 7-glucoside in complex mixtures, such as plant extracts, is greatly facilitated by hyphenated analytical techniques that couple the separation power of liquid chromatography with the detection capabilities of mass spectrometry.

High-Performance Liquid Chromatography with a Diode Array Detector (HPLC-DAD) allows for the separation of components in a mixture and provides ultraviolet (UV) spectra for each peak, which is a characteristic feature of flavonoids. nih.govmdpi.com This is often coupled with Electrospray Ionization Mass Spectrometry (ESI-MS). ESI is a soft ionization technique that typically produces a deprotonated molecule [M-H]⁻ in negative ion mode or a protonated molecule [M+H]⁺ in positive ion mode. researchgate.netoup.com Tandem mass spectrometry (MS/MS) is then used to fragment these parent ions, yielding a characteristic pattern of product ions that aids in structural confirmation. researchgate.netbohrium.com For Tricin 7-glucoside, a characteristic loss of the glucose moiety (162 Da) is observed, resulting in a fragment ion corresponding to the tricin aglycone at m/z 329 in negative mode. ijpsonline.com

Ultra-Performance Liquid Chromatography (UPLC) coupled with Quadrupole Time-of-Flight Mass Spectrometry (UPLC/Q-TOF-MS) offers even higher resolution, sensitivity, and mass accuracy than standard HPLC-MS systems. akjournals.comsemanticscholar.org This platform enables the rapid and accurate identification of compounds in intricate biological matrices. caas.cnresearchgate.net The high mass accuracy of TOF-MS allows for the determination of the elemental composition of the parent ion and its fragments, significantly increasing confidence in the identification of Tricin 7-glucoside and its derivatives. akjournals.comresearchgate.net

Mass Spectrometric Data for Tricin 7-Glucoside and a Related Derivative

| Compound | Platform | Ion Mode | Precursor Ion (m/z) | Key Fragment Ions (m/z) | Source |

|---|---|---|---|---|---|

| Tricin 7-glucoside | LC-ESI-QTOF | Negative | 491.1277 [M-H]⁻ | 313.033 | nih.gov |

| Tricin 7-O-glucuronide | HPLC-DAD-ESI-MS | Positive | 507 [M+H]⁺ | 331 [Aglycone+H]⁺ | researchgate.net |

| Tricin 7-O-glucuronide | HPLC-DAD-ESI-MS | Negative | 505 [M-H]⁻ | 329 [Aglycone-H]⁻ | researchgate.netnih.gov |

Quantitative Determination Methods in Complex Biological and Botanical Matrices

Accurately quantifying Tricin 7-glucoside in biological and botanical samples is crucial for understanding its distribution and potential significance. Various analytical methods have been developed and validated for this purpose.